Cas no 100841-04-1 (3-(4-Nitrophenoxy)propan-1-amine)

3-(4-Nitrophenoxy)propan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Nitrophenoxy)propan-1-amine
- 1-Propanamine, 3-(4-nitrophenoxy)-
- 3-(4-nitrophenoxy)-1-Propanamine
- 3-(4-NITROPHENOXY)PROPYLAMINE
- C77691
- SY008311
- DB-058504
- AKOS009163866
- 100841-04-1
- SCHEMBL10927319
- EN300-1867768
- MFCD09923512
- CS-0439711
- DTXSID40309029
- BS-19066
-
- MDL: MFCD09923512
- Inchi: InChI=1S/C9H12N2O3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7,10H2
- InChI Key: OQDSYPZEHFBRIK-UHFFFAOYSA-N
- SMILES: C(CN)COC1=CC=C(C=C1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 196.08500
- Monoisotopic Mass: 196.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 81.1A^2
Experimental Properties
- Density: 1.211
- Boiling Point: 355°C at 760 mmHg
- Flash Point: 168.5°C
- Refractive Index: 1.558
- PSA: 81.07000
- LogP: 2.54590
3-(4-Nitrophenoxy)propan-1-amine Security Information
3-(4-Nitrophenoxy)propan-1-amine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(4-Nitrophenoxy)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N39800-0.5g |
3-(4-Nitrophenoxy)propan-1-amine |
100841-04-1 | 97% | 0.5g |
¥909.0 | 2024-07-19 | |
Enamine | EN300-1867768-1.0g |
3-(4-nitrophenoxy)propan-1-amine |
100841-04-1 | 1g |
$986.0 | 2023-06-01 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N39800-5g |
3-(4-Nitrophenoxy)propan-1-amine |
100841-04-1 | 97% | 5g |
¥4279.0 | 2024-07-19 | |
Alichem | A019145492-5g |
3-(4-Nitrophenoxy)propan-1-amine |
100841-04-1 | 95% | 5g |
$479.98 | 2023-09-04 | |
Enamine | EN300-1867768-0.5g |
3-(4-nitrophenoxy)propan-1-amine |
100841-04-1 | 0.5g |
$150.0 | 2023-09-18 | ||
Enamine | EN300-1867768-1g |
3-(4-nitrophenoxy)propan-1-amine |
100841-04-1 | 1g |
$156.0 | 2023-09-18 | ||
A2B Chem LLC | AA03687-5g |
3-(4-Nitrophenoxy)propylamine |
100841-04-1 | 98% | 5g |
$543.00 | 2024-04-20 | |
1PlusChem | 1P0003GN-5g |
1-Propanamine, 3-(4-nitrophenoxy)- |
100841-04-1 | 98% | 5g |
$578.00 | 2025-02-18 | |
A2B Chem LLC | AA03687-500mg |
3-(4-Nitrophenoxy)propylamine |
100841-04-1 | 97% | 500mg |
$110.00 | 2024-01-05 | |
Advanced ChemBlocks | P43096-1g |
3-(4-Nitrophenoxy)propylamine |
100841-04-1 | 95% | 1g |
$210 | 2024-05-21 |
3-(4-Nitrophenoxy)propan-1-amine Related Literature
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
Additional information on 3-(4-Nitrophenoxy)propan-1-amine
Introduction to 3-(4-Nitrophenoxy)propan-1-amine (CAS No. 100841-04-1) in Modern Chemical and Pharmaceutical Research
The compound 3-(4-Nitrophenoxy)propan-1-amine, identified by the chemical abstracts service number 100841-04-1, represents a significant molecule in the realm of synthetic chemistry and pharmaceutical development. This compound, featuring a nitro-substituted phenyl ring linked to a propylamine moiety, has garnered attention due to its structural versatility and potential biological activity. The nitro group introduces a polar, electron-withdrawing nature, while the amine functionality provides a site for further derivatization, making it a valuable intermediate in medicinal chemistry.
In recent years, the exploration of nitroaromatic derivatives has intensified, driven by their diverse pharmacological profiles. The presence of the 4-nitrophenol moiety in 3-(4-Nitrophenoxy)propan-1-amine has been associated with properties such as anti-inflammatory, antimicrobial, and even anticancer effects. These attributes stem from the ability of nitro groups to undergo reduction or nucleophilic aromatic substitution, leading to bioactive metabolites. Current research focuses on optimizing synthetic routes to enhance yield and purity while minimizing byproduct formation.
The propan-1-amine side chain in this compound adds another layer of functional diversity. Amines are well-known for their role as pharmacophores, capable of interacting with biological targets through hydrogen bonding or ionic interactions. The linear aliphatic chain provides flexibility, allowing for conformational adjustments that may influence binding affinity and metabolic stability. This structural feature makes 3-(4-Nitrophenoxy)propan-1-amine a promising candidate for drug design, particularly in targeting enzymes or receptors involved in metabolic pathways.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 3-(4-Nitrophenoxy)propan-1-amine. Molecular docking studies have been employed to predict interactions with target proteins, providing insights into binding modes and potential therapeutic effects. For instance, studies suggest that derivatives of this compound may exhibit inhibitory activity against certain kinases or transcription factors implicated in diseases such as cancer and neurodegeneration. Such findings underscore the importance of structural optimization in maximizing biological efficacy.
The synthesis of 3-(4-Nitrophenoxy)propan-1-amine typically involves multi-step reactions starting from commercially available precursors like 4-nitrophenol and 1-amino-propane. Advances in catalytic methods have improved the efficiency of these processes, reducing reliance on harsh reagents and minimizing environmental impact. Green chemistry principles are increasingly being applied, with an emphasis on solvent recovery and waste reduction. These innovations not only enhance sustainability but also lower production costs, making compounds like 3-(4-Nitrophenoxy)propan-1-amine more accessible for further development.
In the context of drug discovery, the versatility of 3-(4-Nitrophenoxy)propan-1-amine lies in its ability to be modified at multiple positions. The nitro group can be reduced to an amine or hydroxylated, while the amine itself can undergo acylation or alkylation to introduce additional functional groups. Such modifications allow chemists to fine-tune properties such as solubility, bioavailability, and target specificity. This adaptability is crucial for developing lead compounds that meet stringent pharmacokinetic requirements.
Preclinical studies have begun to explore the potential applications of derivatives related to 3-(4-Nitrophenoxy)propan-1-amine. In vitro assays have demonstrated promising results in models of inflammation and infection, highlighting its therapeutic potential. While human trials are still in early stages, these preliminary findings justify further investment into optimizing synthetic pathways and evaluating safety profiles. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory discoveries into viable therapeutic options.
The future direction of research on 3-(4-Nitrophenoxy)propan-1-amine may involve exploring its role in modulating immune responses or enhancing drug delivery systems. Nanotechnology-based approaches could be particularly effective, allowing for targeted release or sustained action of this compound’s derivatives. Additionally, computational modeling may help identify novel analogs with improved pharmacological profiles through structure-based drug design strategies.
In conclusion,3-(4-Nitrophenoxy)propan-1-amine (CAS No. 100841-04-1) stands as a testament to the ingenuity of modern chemical synthesis and its potential impact on pharmaceutical innovation. Its unique structural features offer a rich foundation for developing new drugs with broad therapeutic applications. As research progresses,this compound will undoubtedly continue to inspire breakthroughs,contributing significantly to advancements in medicine and chemical science.
100841-04-1 (3-(4-Nitrophenoxy)propan-1-amine) Related Products
- 621-52-3(3-Nitrophenetole)
- 22483-40-5(1-(2-Methoxyethoxy)-4-nitrobenzene)
- 100-29-8(1-Ethoxy-4-nitrobenzene)
- 7244-78-2(1-Butoxy-4-nitrobenzene)
- 116753-51-6(3-(3-Nitrophenoxy)propan-1-amine)
- 7244-77-1(P-Nitrophenyl Propyl Ether)
- 16365-27-8(2-(p-Nitrophenoxy)ethanol)
- 60814-16-6(2-(4-Nitrophenoxy)ethanamine)
- 731772-88-6(Ethyl 3-(2-methylprop-2-enyl)benzoate)
- 2172062-08-5(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-azabicyclo4.1.0heptane-7-carboxylic acid)
